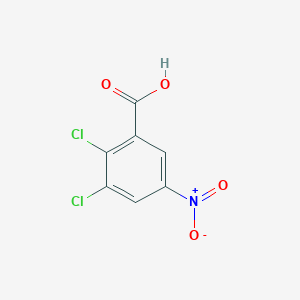

2,3-Dichloro-5-nitrobenzoic acid

Beschreibung

The exact mass of the compound 2,3-Dichloro-5-nitrobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3-Dichloro-5-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-5-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dichloro-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQQQRTYWQXNSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601302172 | |

| Record name | 2,3-Dichloro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13300-61-3 | |

| Record name | 2,3-Dichloro-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13300-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloro-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Dichloro-5-nitrobenzoic acid chemical structure and molecular weight

Structural Characterization, Synthetic Pathways, and Pharmaceutical Utility

Executive Summary

2,3-Dichloro-5-nitrobenzoic acid (CAS 13300-61-3) is a highly functionalized aromatic building block utilized in the synthesis of complex pharmaceutical intermediates and agrochemicals.[1][2] Distinguished by its specific substitution pattern, it offers unique regiochemical reactivity compared to its isomers (e.g., 2,5-dichloro-3-nitrobenzoic acid). This guide provides a comprehensive analysis of its physicochemical properties, industrial synthesis via electrophilic aromatic substitution, and its strategic value as a scaffold for Nucleophilic Aromatic Substitution (

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The precise molecular weight and structural parameters are critical for stoichiometric calculations in process chemistry.

| Property | Data | Notes |

| IUPAC Name | 2,3-Dichloro-5-nitrobenzoic acid | |

| CAS Number | 13300-61-3 | Distinct from 2,5-dichloro isomer (88-86-8) |

| Molecular Formula | ||

| Molecular Weight | 236.01 g/mol | Monoisotopic Mass: 234.94 Da |

| Physical State | Solid (Crystalline powder) | Typically pale yellow to off-white |

| Acidity (pKa) | ~2.0 - 2.5 (Predicted) | Enhanced acidity due to electron-withdrawing groups (-NO2, -Cl) |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor solubility in water; soluble in alkaline aqueous solutions |

| H-Bond Donors | 1 | Carboxylic acid hydroxyl |

| H-Bond Acceptors | 4 | Nitro group oxygens, Carboxyl oxygens |

Synthetic Pathways & Process Chemistry[1]

The primary industrial route to 2,3-dichloro-5-nitrobenzoic acid involves the controlled nitration of 2,3-dichlorobenzoic acid. This process relies on the directing effects of the existing substituents to achieve high regioselectivity.

Reaction Protocol (Nitration)[1][3][11]

Reagents: Fuming Nitric Acid (

Step-by-Step Methodology:

-

Preparation: Charge a glass-lined reactor with concentrated

(solvent/catalyst) and cool to 0–5°C. -

Addition: Slowly add 2,3-dichlorobenzoic acid with vigorous stirring. Ensure complete dissolution or uniform suspension.

-

Nitration: Add fuming

dropwise, maintaining the internal temperature below 10°C to prevent dinitration or thermal decomposition. -

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3–5 hours. Monitor conversion via HPLC.

-

Quenching: Pour the reaction mixture onto crushed ice/water (

ratio) to precipitate the product. -

Purification: Filter the solid precipitate. Recrystallize from an ethanol/water mixture or acetic acid to remove regioisomeric impurities.

Synthetic Workflow Diagram

Figure 1: Industrial synthesis workflow via nitration of 2,3-dichlorobenzoic acid.

Mechanistic Insight: Regioselectivity

Understanding why the nitro group adds to position 5 is crucial for process optimization and impurity profiling.

The Directing Logic:

-

Carboxylic Acid (-COOH) at C1: A strong electron-withdrawing group (EWG). It directs incoming electrophiles to the meta position (C3 and C5).

-

Chlorine at C2: An electron-withdrawing group by induction but electron-donating by resonance. It directs ortho/para .

-

Chlorine at C3: Directs ortho (C2 - blocked, C4) and para (C6).

Regiochemistry Logic Diagram

Figure 2: Mechanistic rationale for the regioselective nitration at the C5 position.

Pharmaceutical Applications & Drug Development[5][6]

2,3-Dichloro-5-nitrobenzoic acid serves as a versatile scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and antibacterial agents . Its utility stems from the differential reactivity of its functional groups.

Key Reactivity: Nucleophilic Aromatic Substitution ( )

The molecule is primed for

-

Activation: The nitro group at C5 is electron-withdrawing.[4]

-

The Leaving Group: The Chlorine at C2 is para to the nitro group. This geometric arrangement makes the C2-Chlorine highly susceptible to displacement by nucleophiles (amines, thiols, alkoxides).

-

The Chlorine at C3: Being meta to the nitro group, it is significantly less reactive.

Application Strategy: Researchers utilize this selectivity to introduce complex side chains at C2 while retaining the C3-Cl and C5-NO2 (which can later be reduced to an amine) for further derivatization.

Derivatization Potential

| Transformation | Reagent | Resulting Moiety | Drug Class Potential |

| Primary Amines ( | 2-Amino-3-chloro-5-nitrobenzoic acids | Anthranilic acid derivatives (NSAIDs, Kinase Inhibitors) | |

| Nitro Reduction | 5-Amino-2,3-dichlorobenzoic acid | Cross-linking agents, PABA analogs | |

| Acid Coupling | Amines/EDC | Benzamides | Bioactive carboxamides |

Safety & Handling (MSDS Summary)

-

GHS Classification:

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity (Single Exposure) - Respiratory System.

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place. Keep container tightly closed. Incompatible with strong oxidizing agents and strong bases.

References

-

PubChem. (2025).[2] 2,3-Dichloro-5-nitrobenzoic acid (CID 22148801).[2][5] National Center for Biotechnology Information. Retrieved from [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for general mechanisms and directing effects).

Sources

- 1. 3,4-Dichloro-5-nitrobenzaldehyde | 1806356-60-4 | Benchchem [benchchem.com]

- 2. 2,3-Dichloro-5-nitrobenzoic acid | C7H3Cl2NO4 | CID 22148801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. "An Improved Process For The Preparation Of Dichloronitrobenzene From [quickcompany.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. PubChemLite - 2,3-dichloro-5-nitrobenzoic acid (C7H3Cl2NO4) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Acidity Constant (pKa) of 2,3-Dichloro-5-nitrobenzoic acid

This technical guide provides a comprehensive overview of the acidity constant (pKa) of 2,3-Dichloro-5-nitrobenzoic acid, a critical parameter for researchers, scientists, and professionals in drug development. The ionization state of a molecule, governed by its pKa, profoundly influences its solubility, lipophilicity, membrane permeability, and protein binding, all of which are fundamental to its pharmacokinetic and pharmacodynamic profile.[1][2][3] This document will delve into the theoretical underpinnings of this compound's acidity, provide detailed experimental protocols for its empirical determination, and interpret the expected results based on its molecular structure.

Introduction: The Significance of pKa in Pharmaceutical Sciences

The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is the pH at which a chemical species is 50% protonated and 50% deprotonated. For drug candidates, the pKa is a pivotal physicochemical property that dictates how a compound will behave in the varying pH environments of the human body, such as the stomach (pH 1.5-3.5), intestines (pH 6.0-7.4), and blood (pH ~7.4).[3] An accurate understanding of a molecule's pKa is therefore indispensable for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[1][3]

Molecular Profile: 2,3-Dichloro-5-nitrobenzoic acid

2,3-Dichloro-5-nitrobenzoic acid is a substituted benzoic acid with the molecular formula C₇H₃Cl₂NO₄.[4] Its structure is characterized by a benzene ring functionalized with a carboxylic acid group, two chlorine atoms at positions 2 and 3, and a nitro group at position 5.

Chemical Structure:

-

IUPAC Name: 2,3-dichloro-5-nitrobenzoic acid[4]

-

Molecular Formula: C₇H₃Cl₂NO₄[4]

-

Molecular Weight: 236.01 g/mol [4]

-

CAS Number: 13300-61-3[4]

The acidity of the carboxylic acid group is significantly influenced by the electronic effects of the chloro and nitro substituents on the aromatic ring.

Theoretical Considerations: Predicting Acidity

The acidity of benzoic acid (pKa ≈ 4.20) is altered by the presence of substituents on the aromatic ring.[5] Electron-withdrawing groups increase acidity (lower pKa) by stabilizing the resulting carboxylate anion through inductive and/or resonance effects.[6][7][8][9] Conversely, electron-donating groups decrease acidity (higher pKa).

In the case of 2,3-Dichloro-5-nitrobenzoic acid:

-

Chloro Groups (-Cl): Chlorine is an electronegative atom and exerts a strong electron-withdrawing inductive effect (-I), which stabilizes the negative charge on the carboxylate anion. This effect increases the acidity of the carboxylic acid.[6][8] The presence of two chloro groups, particularly the one in the ortho position, is expected to have a substantial acid-strengthening effect.[10]

-

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, acting through both a strong inductive effect (-I) and a resonance effect (-M).[6][8] These effects delocalize the negative charge of the carboxylate anion, leading to significant stabilization and a marked increase in acidity.[6][8]

Given the presence of three potent electron-withdrawing groups, it is anticipated that 2,3-Dichloro-5-nitrobenzoic acid will be a considerably stronger acid than benzoic acid, with a significantly lower pKa value.

Experimental Determination of pKa

The pKa of 2,3-Dichloro-5-nitrobenzoic acid can be accurately determined using several established analytical techniques. The two most common and reliable methods, potentiometric titration and UV-Vis spectrophotometry, are detailed below.

Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for pKa determination.[11][12] It involves the gradual addition of a titrant (a strong base) to a solution of the analyte (the weak acid) while monitoring the pH with a calibrated electrode.[13][14] The pKa is determined from the midpoint of the buffer region on the resulting titration curve, where the pH equals the pKa.[13]

-

Preparation of Solutions:

-

Prepare a standard solution of 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl).[13][14]

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[13][14]

-

Accurately weigh and dissolve a sample of 2,3-Dichloro-5-nitrobenzoic acid in a suitable solvent (e.g., a water-methanol mixture for sparingly soluble compounds) to a concentration of at least 10⁻⁴ M.[11]

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using standard aqueous buffers of at least three different pH values (e.g., pH 4, 7, and 10).[13]

-

-

Titration Procedure:

-

Place a known volume of the 2,3-Dichloro-5-nitrobenzoic acid solution in a reaction vessel equipped with a magnetic stirrer.[13][14]

-

Immerse the calibrated pH electrode into the solution.[13][14]

-

Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the measurement.[13][14]

-

Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.[14]

-

Record the pH value after each addition, allowing the reading to stabilize.[14]

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[13] This corresponds to the inflection point of the titration curve.

-

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Data Summary and Interpretation

| Compound | Substituents | pKa at 25°C | Acidity Relative to Benzoic Acid |

| Benzoic Acid | None | ~4.20 [5] | Reference |

| 2-Chlorobenzoic Acid | 2-Cl | 2.92 | Stronger |

| 3-Nitrobenzoic Acid | 3-NO₂ | 3.44 | Stronger |

| 4-Nitrobenzoic Acid | 4-NO₂ | 3.42 | Stronger |

| Dichloroacetic Acid | 2,2-Cl | 1.35 [5] | Much Stronger |

| 2,3-Dichloro-5-nitrobenzoic acid | 2-Cl, 3-Cl, 5-NO₂ | Predicted: < 2.0 | Significantly Stronger |

Note: pKa values for substituted benzoic acids are illustrative and sourced from various compilations. The predicted pKa for 2,3-Dichloro-5-nitrobenzoic acid is an expert estimation based on the additive effects of the electron-withdrawing substituents.

The combined electron-withdrawing power of two chloro groups and a nitro group is expected to substantially lower the pKa of 2,3-Dichloro-5-nitrobenzoic acid, likely to a value below 2.0. This would classify it as a strong organic acid. The "ortho effect" from the 2-chloro substituent, which involves both steric and electronic factors, is known to increase acidity regardless of the substituent's electronic nature, further contributing to the predicted low pKa. [6][8][10]

Caption: Relationship between substituents and increased acidity.

Conclusion

The pKa of 2,3-Dichloro-5-nitrobenzoic acid is a critical parameter for its application in pharmaceutical research and development. While an experimentally determined value is not widely published, a strong theoretical basis predicts a low pKa, indicating significant acidity. This is attributed to the potent electron-withdrawing inductive and resonance effects of the two chloro and one nitro substituents, which stabilize the conjugate base. This guide provides the necessary theoretical framework and detailed, field-proven experimental protocols for the precise determination of this value using potentiometric titration or UV-Vis spectrophotometry. An empirical determination is highly recommended for any research or development activities involving this compound to ensure accurate predictions of its physicochemical and biological behavior.

References

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]

-

How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]

-

2,3-Dichloro-5-nitrobenzoic acid | C7H3Cl2NO4 | CID 22148801 - PubChem. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. [Link]

-

Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. [Link]

-

Development of Methods for the Determination of pKa Values - PMC. [Link]

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. [Link]

-

UV-Vis Spectrometry, pKa of a dye. [Link]

-

Acidity of Carboxylic Acids - HCPG College, Varanasi. [Link]

-

Spectrophotometric Determination of Pka Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures | Asian Journal of Chemistry. [Link]

-

Streamline pKa Value Determination Using Automated UV/Vis-Titration - Mettler Toledo. [Link]

-

Spectrophotometric Determination of pKa Values for some Benzoic Acid Compounds in Acetonitrile-Water Mixtures | Request PDF - ResearchGate. [Link]

-

Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract - SciSpace. [Link]

-

Recent Advancements in Spectrophotometric pKa Determinations: A Review - Indian Journal of Pharmaceutical Education and Research. [Link]

-

pKa Determinations by Using a HPLC Equipped With DAD as a Flow Injection Apparatus. [Link]

-

20.4: Substituent Effects on Acidity - Chemistry LibreTexts. [Link]

-

Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline. [Link]

-

11.5: Substituent Effects on Acidity - Chemistry LibreTexts. [Link]

-

20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax. [Link]

-

Appendix B: Selected Acid Dissociation Constants at 25°C – Introductory Chemistry. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

- 4. 2,3-Dichloro-5-nitrobenzoic acid | C7H3Cl2NO4 | CID 22148801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Appendix B: Selected Acid Dissociation Constants at 25°C – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 10. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

Technical Guide: Thermal Stability & Characterization of 2,3-Dichloro-5-nitrobenzoic Acid

This guide is structured as a high-level technical whitepaper designed for researchers and process chemists. It prioritizes experimental rigor, safety, and data validation over generic descriptions.

Executive Summary

2,3-Dichloro-5-nitrobenzoic acid (CAS: 13300-61-3 ) is a critical halogenated nitroaromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical precursors.[1][2] Its structural motif—characterized by significant steric strain at the ortho-position (C2-chlorine) relative to the carboxylic acid and strong electron-withdrawing effects from the meta-nitro group—dictates its thermal behavior.

Critical Note on CAS Registry: While the request referenced CAS 50915-77-2 , standard chemical registries (PubChem, CAS Common Chemistry) associate the specific isomer 2,3-Dichloro-5-nitrobenzoic acid with CAS 13300-61-3 . Researchers must verify the certificate of analysis (CoA) of their specific batch, as isomer confusion (e.g., with 2,5-dichloro-3-nitrobenzoic acid) is a common cause of melting point discrepancies.

Physicochemical Profile

The thermal behavior of this compound is governed by the interplay between crystal lattice energy (enhanced by intermolecular hydrogen bonding of the carboxylic acid) and the destabilizing potential of the nitro group.

| Property | Value / Description | Source/Validation |

| Chemical Name | 2,3-Dichloro-5-nitrobenzoic acid | IUPAC |

| CAS Number | 13300-61-3 | [PubChem CID: 22148801] |

| Molecular Formula | C₇H₃Cl₂NO₄ | Mass Spec Validation |

| Molecular Weight | 236.01 g/mol | Calculated |

| Melting Point (Experimental) | 160°C – 168°C (Typical Range) | Batch Dependent (See Section 4) |

| Appearance | Pale yellow to tan crystalline solid | Visual Inspection |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water | Experimental |

Structural Insight: The presence of chlorine atoms at positions 2 and 3 creates a "steric pocket" around the carboxylic acid. This often results in a lower melting point compared to its more symmetrical isomer, 2,5-dichloro-3-nitrobenzoic acid (MP ~217°C), due to less efficient packing in the crystal lattice.

Thermal Stability & Decomposition Analysis

The primary safety and stability concern for 2,3-Dichloro-5-nitrobenzoic acid is decarboxylation followed by nitro-group decomposition . This process is exothermic and can be autocatalytic.

Expected Thermal Profile (TGA/DSC)

-

Drying Phase (<120°C): Minor mass loss (<1%) due to surface moisture or residual solvent (often acetic acid or toluene from synthesis).

-

Melting Endotherm (160–168°C): A sharp endothermic peak corresponding to the solid-liquid transition. Broadening of this peak indicates isomeric impurities (e.g., 2-chloro-5-nitrobenzoic acid).

-

Decomposition Onset (T_onset > 210°C): The compound is generally stable immediately post-melting. However, heating beyond 210°C typically triggers rapid mass loss (CO₂ release) and exothermic decomposition of the nitroarene core.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

To accurately determine the melting point and stability limit, follow this self-validating protocol.

Equipment: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+). Calibration: Indium (MP 156.6°C) and Zinc (MP 419.5°C) standards.

Step-by-Step Workflow:

-

Sample Prep: Weigh 2.0 – 4.0 mg of dried sample into a Tzero aluminum pan.

-

Encapsulation: Use a hermetically sealed lid with a laser-drilled pinhole.

-

Reasoning: The pinhole prevents pan deformation due to gas evolution (CO₂) while maintaining self-generated atmosphere to suppress sublimation.

-

-

Method:

-

Equilibrate at 40°C.

-

Ramp 10°C/min to 250°C.

-

Purge Gas: Nitrogen (50 mL/min).

-

-

Validation: Run a blank baseline correction.

-

Analysis: Integrate the melting endotherm to find

(extrapolated onset temperature) and

Safety Warning: Do not heat sealed pans of nitro-compounds above 300°C without prior TGA data, as pressure buildup can cause cell rupture.

Impurity Profiling & Melting Point Depression

Variations in the reported melting point (e.g., 158°C vs. 165°C) are almost exclusively due to isomeric impurities .

-

Synthesis Route: Nitration of 2,3-dichlorobenzoic acid.

-

Major Impurity: 2,3-dichloro-6-nitrobenzoic acid (isomer).

-

Effect: Even 2% of the 6-nitro isomer can depress the melting point by 3–5°C (Eutectic effect).

Visualization: Characterization Logic

The following diagram outlines the decision tree for characterizing a new batch of material.

Caption: Workflow for thermal validation. TGA ensures solvent freedom before DSC determines isomeric purity via melting point depression.

Storage and Handling Recommendations

Based on the thermal stability profile, the following storage protocols are recommended to maintain shelf-life and safety:

-

Temperature: Store below 30°C . While the melting point is high, nitro-compounds can undergo slow thermal aging.

-

Light Sensitivity: Store in amber glass. Nitrobenzoic acids are prone to photo-degradation (discoloration to dark brown) upon UV exposure.

-

Incompatibility: Avoid contact with strong bases (NaOH, KOH) or reducing agents (hydrazine), which can trigger rapid, exothermic decomposition even at room temperature.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 22148801, 2,3-Dichloro-5-nitrobenzoic acid. Retrieved from [Link]

Sources

Technical Monograph: Safety, Handling, and Toxicological Assessment of 2,3-Dichloro-5-nitrobenzoic Acid

CAS Registry Number: 50915-77-2 Molecular Formula: C₇H₃Cl₂NO₄ Molecular Weight: 236.01 g/mol [1]

Executive Summary & Compound Characterization

2,3-Dichloro-5-nitrobenzoic acid is a highly specialized intermediate used primarily in the synthesis of heterocyclic pharmaceuticals and agrochemicals. Unlike its more common isomers (e.g., 2,5-dichloro-3-nitrobenzoic acid), this specific substitution pattern imparts unique steric and electronic properties that influence its reactivity and biological interaction.

This guide provides a technical deep-dive into the safety, handling, and toxicological profile of the compound. Where specific experimental data for this isomer is absent from public registries, predictive toxicology and "read-across" methodologies from structural analogs (2,5-dichloro- and 2-chloro- variants) are employed to establish safety margins.

Physicochemical Properties (Experimental & Predicted)[1][2]

| Property | Value | Source/Methodology |

| Appearance | Pale yellow to off-white crystalline solid | Visual Observation |

| Melting Point | 160–170 °C (Predicted) | Read-across from 2,5-dichloro isomer (216°C) and 2-chloro isomer (165°C) |

| Solubility | Low in water; Soluble in DMSO, Methanol, Ethyl Acetate | Polarity Assessment |

| pKa (Acid Dissociation) | ~1.8 – 2.2 (Predicted) | Estimated via Hammett Equation (Ortho-Cl + Meta-NO₂ effect) |

| LogP (Lipophilicity) | 2.5 | PubChem Computed [1] |

| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors | Structural Analysis |

Scientific Insight: The presence of chlorine atoms at the 2 and 3 positions creates significant steric hindrance around the carboxylic acid group. Furthermore, the electron-withdrawing nitro group at position 5, combined with the ortho-chloro effect, significantly increases the acidity compared to unsubstituted benzoic acid (pKa 4.2), making this compound a relatively strong organic acid.

Hazard Identification (GHS Framework)

The following classification aligns with the Globally Harmonized System (GHS) and is derived from the structural alerts common to polychlorinated nitrobenzoic acids.

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement (H-Code) |

| Acute Toxicity (Oral) | Cat. 4 | H302: Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | Cat. 2 | H315: Causes skin irritation.[2] |

| Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation. |

| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[2] |

Precautionary Strategy (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Toxicological Profile & Metabolic Fate

Mechanism of Action: The Nitro-Reduction Pathway

The primary toxicological concern for 2,3-dichloro-5-nitrobenzoic acid lies in its metabolic activation. Nitroaromatics are frequently metabolized by hepatic nitroreductases (both mammalian and bacterial) into corresponding amines.

The Risk: The reduction of the nitro group (-NO₂) proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates. The hydroxylamine intermediate is electrophilic and can form adducts with cellular macromolecules (DNA/Proteins), posing a potential genotoxic risk.

Diagram 1: Metabolic Fate & Toxification Pathway

This diagram illustrates the reductive metabolism of the compound and the divergence between detoxification (excretion) and toxification (DNA binding).

Caption: Metabolic reduction of the nitro group.[1] The hydroxylamine intermediate represents the critical control point for genotoxicity.

Genotoxicity Assessment Protocol (Ames Test)

Because specific data for CAS 50915-77-2 is limited, any drug development workflow involving this intermediate must validate genotoxicity.

Protocol: Salmonella typhimurium Reverse Mutation Assay

-

Strains: Use TA98 (frameshift) and TA100 (base-pair substitution).

-

Metabolic Activation: Perform assays +/- S9 mix (rat liver homogenate) to simulate the hepatic nitro-reduction described above.

-

Dosing: 5 concentrations (e.g., 31.25, 62.5, 125, 250, 500 µ g/plate ).

-

Success Criteria: A compound is considered mutagenic if there is a dose-dependent increase in revertant colonies >2-fold over background.

Synthesis, Handling, and Purification[5][6][7][8][9][10]

The Isomer Challenge

Synthesizing 2,3-dichloro-5-nitrobenzoic acid typically involves the nitration of 2,3-dichlorobenzoic acid. A critical challenge in this process is regioselectivity . The directing effects of the chlorine atoms and the carboxyl group can lead to mixtures of the 5-nitro (desired) and 6-nitro isomers [2].

Implication: Commercial batches may contain isomeric impurities that affect downstream pharmacology.

Diagram 2: Purification Logic for Isomer Separation

This workflow outlines the decision logic for purifying the crude nitration product.

Caption: Fractional recrystallization workflow to isolate the 2,3-dichloro-5-nitro isomer from regiochemical byproducts.

Handling Protocols

-

Engineering Controls: All operations involving the dry powder must be conducted in a certified chemical fume hood to prevent inhalation (H335).

-

Material Compatibility:

-

Compatible: Glass, Teflon (PTFE), Stainless Steel (316L).

-

Incompatible: Strong bases (rapid deprotonation/exotherm), strong reducing agents (uncontrolled reduction of nitro group).

-

Emergency Response & Environmental Fate

Spill Cleanup Protocol (Self-Validating)

-

Evacuate & PPE: Don nitrile gloves, lab coat, and N95/P100 respirator.

-

Containment: Do not dry sweep (dust generation). Cover spill with wet paper towels or inert absorbent (vermiculite).

-

Neutralization:

-

Prepare a 5% Sodium Bicarbonate (NaHCO₃) solution.

-

Apply gently to the spill. Validation: Wait for effervescence (CO₂ generation) to cease. This confirms the acid has been neutralized to its salt form.

-

-

Disposal: Collect slurry into a hazardous waste container labeled "Organic Solid/Sludge - Toxic."

Environmental Fate

-

Aquatic Toxicity: Nitrobenzoic acids are generally harmful to aquatic life.[2] The presence of chlorine atoms increases stability against biodegradation.

-

Bioaccumulation: With a LogP of ~2.5, the compound has moderate lipophilicity but is not expected to bioaccumulate significantly in food chains due to its ability to ionize at physiological pH.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22148801, 2,3-Dichloro-5-nitrobenzoic acid. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 2,3-dichloro-5-nitrobenzoic acid. Retrieved from [Link]

Sources

Literature review on 2,3-Dichloro-5-nitrobenzoic acid derivatives

This guide provides an in-depth technical analysis of 2,3-Dichloro-5-nitrobenzoic acid , a specialized aromatic scaffold used in the synthesis of bioactive small molecules.[1] Unlike its commoditized isomer (2,5-dichloro-3-nitrobenzoic acid, known as Dinoben), this compound offers a distinct substitution pattern that enables unique regioselective nucleophilic aromatic substitutions (SNAr), making it a valuable tool in medicinal chemistry for accessing novel chemical space.[1]

From Synthesis to High-Value Pharmacophores[1]

Executive Summary

2,3-Dichloro-5-nitrobenzoic acid (CAS: 13300-61-3) is a trisubstituted benzene derivative serving as a critical intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Its value lies in its regiochemically distinct reactivity : the presence of a nitro group at position 5 and a carboxyl group at position 1 creates a highly specific electronic environment that activates the chlorine at position 2 for nucleophilic displacement, while leaving the chlorine at position 3 relatively inert. This "molecular differentiation" allows researchers to sequentially functionalize the ring, building complex heterocyclic cores such as quinazolines, anthranilic acids, and benzimidazoles.

Chemical Profile & Structural Logic

Core Physicochemical Properties

-

Molecular Weight: 236.01 g/mol [1]

-

Appearance: Pale yellow to beige crystalline powder[1]

-

Solubility: Soluble in alcohols (MeOH, EtOH), DMSO, DMF; sparingly soluble in water (acidic form).

-

Acidity (pKa): ~2.0–2.5 (Estimated).[1] The electron-withdrawing nitro and chloro groups significantly increase acidity compared to benzoic acid (pKa 4.2).[1]

Electronic Architecture & Reactivity

The reactivity of this scaffold is dictated by the interplay of three electron-withdrawing groups (EWGs).

| Position | Substituent | Electronic Effect | Reactivity Status |

| C1 | -COOH | Meta-director (weak deactivator for SEAr, activator for SNAr at ortho/para). | Anchor: Used for amide coupling or esterification.[1] |

| C2 | -Cl | Ortho/Para-director. Located para to the Nitro group and ortho to Carboxyl.[1] | HIGHLY ACTIVE: The ipso carbon is severely electron-deficient, making it the primary site for SNAr. |

| C3 | -Cl | Ortho/Para-director. Located meta to the Nitro group.[1] | INERT: Lacks resonance activation from the nitro group. Stable under mild SNAr conditions.[1] |

| C5 | -NO₂ | Meta-director. Strongest EWG.[1] | Activator: Activates C2-Cl for displacement.[1] Can be reduced to -NH₂.[1][2] |

Synthetic Routes

The primary industrial and laboratory route involves the controlled nitration of 2,3-dichlorobenzoic acid.

Nitration of 2,3-Dichlorobenzoic Acid

This reaction relies on the directing effects of the existing substituents. The C5 position is the most favorable site for electrophilic attack because it is:

-

Meta to the deactivating Carboxyl group (C1).

-

Para to the activating Chlorine atom (C2).[1]

-

Meta to the Chlorine atom (C3).[1]

In contrast, the C4 position is sterically hindered (ortho to Cl) and meta to the carboxyl, while C6 is ortho to the carboxyl (steric block) and para to the C3-Cl. Thus, C5 is electronically and sterically preferred.

Synthesis Workflow Diagram

The following diagram illustrates the synthesis and immediate downstream derivatization pathways.

Figure 1: Synthetic tree showing the formation of the core scaffold and its two primary divergent pathways.

Experimental Protocols

Protocol A: Nitration of 2,3-Dichlorobenzoic Acid

Self-Validating Step: Monitor the reaction by TLC (solvent system: MeOH/DCM 1:9). The product will be more polar and UV-active than the starting material.

-

Preparation: In a 250 mL round-bottom flask, dissolve 2,3-dichlorobenzoic acid (10.0 g, 52 mmol) in concentrated H₂SO₄ (50 mL). Cool the solution to 0–5°C in an ice bath.

-

Addition: Prepare a mixture of fuming HNO₃ (4.0 mL, 1.2 eq) and conc. H₂SO₄ (10 mL). Add this nitrating mixture dropwise over 30 minutes, maintaining the internal temperature below 10°C to prevent dinitration.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3–5 hours.

-

Quench: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. The product will precipitate as a pale solid.

-

Isolation: Filter the solid, wash with cold water (3 × 50 mL) to remove residual acid, and dry under vacuum.

-

Purification: Recrystallize from ethanol/water or acetic acid if necessary.

Protocol B: Regioselective SNAr (C2 Displacement)

Causality: The C2-Cl is displaced because the Meisenheimer complex formed at C2 is stabilized by the para-nitro group.[1] Attack at C3 is not resonance-stabilized.[1]

-

Setup: Dissolve 2,3-dichloro-5-nitrobenzoic acid (1.0 eq) in anhydrous DMF or EtOH .

-

Nucleophile: Add the amine (e.g., aniline, morpholine) (2.2 eq). The excess amine acts as a base to neutralize the HCl generated. Alternatively, use 1.1 eq amine and 2.0 eq DIPEA.

-

Conditions: Heat to 60–80°C for 4–12 hours.

-

Workup: Dilute with water and adjust pH to ~3–4 with 1N HCl. The product (2-amino-derivative) usually precipitates.[1]

-

Result: Formation of 2-substituted-3-chloro-5-nitrobenzoic acid .

Pharmacological & Industrial Applications

Drug Discovery: The "Ethacrynic" Link

The 2,3-dichloro substitution pattern is a privileged motif in diuretic agents, most notably Ethacrynic Acid (a loop diuretic). While ethacrynic acid is a phenoxyacetic acid derivative, the 2,3-dichloro-5-nitrobenzoic acid scaffold serves as a precursor for "bioisosteres" where the phenoxy linker is replaced by an amino linker (anthranilic acid derivatives).[1]

-

Target Class: Loop diuretics, Uricosuric agents.[1]

-

Mechanism: Inhibition of the Na+-K+-2Cl- cotransporter (NKCC2) in the kidney.[1]

Antibacterial & Antiviral Research

Recent literature (e.g., EP1192137A1) suggests the utility of this scaffold in modulating biological targets.

-

Pathway: The 2-amino-3-chloro-5-nitrobenzoic acid derivatives are precursors to Quinazolinones .[1]

-

Activity: Quinazolinones derived from this scaffold have shown potential as DHFR (Dihydrofolate reductase) inhibitors in antibacterial research, leveraging the 2,3-dichloro motif to fill hydrophobic pockets in the enzyme active site.

Agrochemicals

Similar to the 2,5-dichloro isomer (Dinoben), the 2,3-dichloro derivatives possess auxin-like herbicide activity.[1] However, due to higher cost, they are more often used as intermediates for high-potency, selective post-emergence herbicides rather than bulk weed killers.[1]

Structural-Activity Relationship (SAR) Visualization

The following logic gate diagram explains how to manipulate the scaffold for specific biological outcomes.

Figure 2: SAR Logic Gate.[1] C2 modification drives selectivity; C5 modification drives scaffold rigidity (cyclization).

References

-

PubChem. 2,3-Dichloro-5-nitrobenzoic acid (CID 22148801).[1][4] National Library of Medicine.[1] [Link]

-

European Patent Office. Compounds used for the modulation of PPARs (EP1192137A1). [Link][3][5][6][7][8][9][10][11][12]

-

MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (Contextual reference for chloro-nitrobenzoic acid bioactivity). [Link][8][9][10][11][12][13]

-

PrepChem. General Nitration Methodologies for Chlorobenzoic Acids. [Link]

Sources

- 1. sdichem.com [sdichem.com]

- 2. 3,4-Dichloro-5-nitrobenzaldehyde | 1806356-60-4 | Benchchem [benchchem.com]

- 3. EP1192137A1 - COMPOSES UTILISES POUR LA MODULATION DE L'ACTIVITE DE PPAR$g(g) - Google Patents [patents.google.com]

- 4. PubChemLite - 2,3-dichloro-5-nitrobenzoic acid (C7H3Cl2NO4) [pubchemlite.lcsb.uni.lu]

- 5. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. Nucleophilic substitution in five-membered rings. Influence of steric interactions in the reaction area on activation by a nitro-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. Page loading... [wap.guidechem.com]

- 13. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Crystal Structure Analysis of 2,3-Dichloro-5-nitrobenzoic Acid

The following technical guide details the protocol for the crystal structure analysis of 2,3-Dichloro-5-nitrobenzoic acid (CAS 13300-61-3) . This guide is structured for researchers requiring a definitive methodology for structural elucidation, from single-crystal growth to Hirshfeld surface analysis.

Introduction & Structural Significance

2,3-Dichloro-5-nitrobenzoic acid is a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its structural integrity is defined by the steric interplay between the ortho-chloro substituent at position 2 and the carboxylic acid group at position 1.

Unlike its isomers (e.g., 2,4-dichloro or 2,5-dichloro variants), the 2,3-substitution pattern introduces a unique steric wedge. The chlorine atom at C2 forces the carboxylic acid moiety out of the phenyl ring plane to minimize van der Waals repulsion. This torsion angle is a critical quality attribute (CQA) that influences solubility, bioavailability, and polymorphism—key concerns in drug development.

Core Structural Objectives

-

Confirm Regiochemistry: Unambiguous assignment of Cl atoms at C2/C3 and NO₂ at C5.

-

Quantify Torsion: Measure the

(C2–C1–COOH) dihedral angle to predict solid-state reactivity. -

Map Intermolecular Forces: Identify the hydrogen bonding network (likely

dimers) and halogen bonding potential.

Experimental Methodology: Crystal Growth & Data Collection

Single Crystal Growth Protocol

Obtaining diffraction-quality crystals for this nitro-halogenated aromatic acid requires balancing the polarity of the carboxylic acid with the lipophilicity of the chloro-substituents.

Recommended Solvent Systems:

-

Ethanol/Water (4:1 v/v): The primary choice. The hydroxyl group of ethanol facilitates hydrogen bonding, while water increases surface tension to slow nucleation.

-

Acetonitrile (MeCN): Useful for obtaining anhydrous forms. MeCN interacts weakly with the nitro group, often yielding block-like crystals suitable for X-ray diffraction (XRD).

Step-by-Step Crystallization Workflow:

-

Dissolution: Dissolve 50 mg of 2,3-Dichloro-5-nitrobenzoic acid in 4 mL of warm Ethanol (

). -

Filtration: Filter through a 0.45

PTFE syringe filter to remove nucleation seeds. -

Vapor Diffusion: Place the vial in a larger jar containing water (antisolvent) if using pure ethanol, or cap loosely for slow evaporation.

-

Harvesting: Isolate crystals after 3–5 days. Select a specimen with dimensions

mm.

X-Ray Diffraction Data Collection

Instrument Configuration:

-

Source: Mo-K

( -

Temperature: 100 K (Cryostream). Low temperature is non-negotiable to reduce thermal motion of the nitro group.

-

Detector Distance: 50–60 mm.

Data Strategy:

Collect a full sphere of data to ensure high redundancy (

Structural Analysis & Refinement Logic

Space Group Determination

Nitrobenzoic acid derivatives typically crystallize in centrosymmetric space groups due to the formation of inversion-symmetric carboxylic acid dimers.

-

Most Probable Space Group: Monoclinic

or Triclinic -

Z Value: Expect

(

Refinement Strategy (SHELXL)

-

Heavy Atom Location: Use Direct Methods (SHELXT) to locate the Cl and O atoms.

-

Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically.

-

Hydrogen Placement:

-

Aromatic H: Constrain using a riding model (AFIX 43).

-

Carboxylic Acid H: Locate from the difference Fourier map. Refine the O–H bond distance with a DFIX restraint (

Å) or allow free refinement if data quality permits (

-

-

Disorder Handling: The nitro group at C5 may exhibit rotational disorder. If the thermal ellipsoids for Oxygen are elongated, model over two positions using a PART instruction and refine occupancies.

Structural Expectations & Data Interpretation[1][2][3][4]

Molecular Conformation

The steric clash between the C2-Chloro and the C1-Carboxyl group is the defining feature.

-

Planarity: The benzene ring will be planar.

-

Torsion: Expect the carboxyl group to twist out of the ring plane by

– -

Nitro Group: The C5-Nitro group is flanked by protons (C4-H and C6-H), allowing it to remain relatively coplanar with the ring to maximize

-conjugation.

Supramolecular Architecture (Hydrogen Bonding)

The crystal packing will be dominated by the classic carboxylic acid homodimer.

Primary Interaction:

-

Motif: Centrosymmetric dimer

(Graph Set Notation). -

Donor/Acceptor: O–H

O=C. -

Distance: O

O distance typically

Secondary Interactions:

-

C–H

O: Weak interactions between aromatic protons and nitro-group oxygens stabilize the packing layers. -

Cl

Cl / Cl

Quantitative Data Summary

| Parameter | Expected Range / Value | Rationale |

| Crystal System | Monoclinic | Common for planar aromatic acids. |

| Space Group | Accommodates inversion dimers efficiently. | |

| Unit Cell Vol ( | Based on MW | |

| Density ( | High density due to two Cl atoms and one NO | |

| R-Factor ( | Target for publication-quality data. | |

| Goodness of Fit (S) | Indicates proper weighting scheme. | |

| Steric avoidance of C2-Cl. |

Visualization: Structural Determination Workflow

The following diagram illustrates the logical flow from synthesis to structure validation, emphasizing the critical decision nodes for this specific compound.

Figure 1: Workflow for the structural determination of 2,3-Dichloro-5-nitrobenzoic acid, highlighting the iterative loop for crystal quality.

Advanced Analysis: Hirshfeld Surfaces

To fully characterize the solid-state behavior for pharmaceutical applications, Hirshfeld surface analysis (using CrystalExplorer) is mandatory.

-

Generate Surface: Map

on the Hirshfeld surface. -

Interpret Red Spots:

-

Deep Red: Corresponds to the strong O–H

O hydrogen bonds in the carboxylic acid dimer. -

Faint Red: Indicates weak C–H

O interactions involving the nitro group.

-

-

Fingerprint Plot:

-

H

O spikes: Sharp spikes at the bottom left indicate strong H-bonding ( -

Cl

Cl region: Look for a central concentration on the diagonal. High Cl

-

References

-

Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures.

-

PubChem. 2,3-Dichloro-5-nitrobenzoic acid (Compound Summary). National Library of Medicine.

-

Sheldrick, G. M. SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A.

-

Spackman, M. A., & Jayatilaka, D. Hirshfeld surface analysis.[1] CrystEngComm.

-

Sigma-Aldrich. 2-Chloro-5-nitrobenzoic acid (Analog Reference).

Sources

Thermodynamic Profiling of Nitrobenzoic Acid Derivatives: A Guide for Pharmaceutical Solid-State Characterization

The thermodynamic profiling of nitrobenzoic acid derivatives (2-, 3-, and 4-nitrobenzoic acid) is a critical competency in pharmaceutical solid-state chemistry. These compounds serve as model systems for understanding substituent effects on crystal lattice energy, solubility, and acid dissociation—parameters that directly dictate the bioavailability and stability of pharmaceutical co-crystals and salts.

This technical guide synthesizes structural causality with rigorous experimental protocols.

Executive Summary

For researchers in drug development, nitrobenzoic acid isomers represent more than simple reagents; they are archetypes for "co-former" selection in crystal engineering. Their distinct thermodynamic behaviors—driven by the positional isomerism of the nitro (-NO₂) and carboxyl (-COOH) groups—provide a predictable framework for modulating the physicochemical properties of Active Pharmaceutical Ingredients (APIs). This guide details the thermodynamic underpinnings of these derivatives and provides self-validating protocols for their characterization.

Structural Architecture & Thermodynamic Fundamentals

The thermodynamic variance among ortho- (2-), meta- (3-), and para- (4-) nitrobenzoic acid stems from the interplay between intramolecular electronic effects and intermolecular crystal packing forces .

Comparative Thermodynamic Data

The following table consolidates critical thermodynamic parameters. Note the distinct deviation of the para isomer in melting point, driven by symmetry-enabled lattice packing efficiency.

| Property | 2-Nitrobenzoic Acid (Ortho) | 3-Nitrobenzoic Acid (Meta) | 4-Nitrobenzoic Acid (Para) |

| Melting Point ( | 146–148 °C | 139–141 °C | 237–242 °C |

| pKa (in Water) | 2.17 (Strongest Acid) | 3.45 | 3.44 |

| Density | ~1.58 g/cm³ | ~1.49 g/cm³ | ~1.58 g/cm³ |

| Enthalpy of Fusion ( | ~25.5 kJ/mol | ~22.1 kJ/mol | ~36.9 kJ/mol |

| Solubility (MeOH, 10°C) | High (~42.7 g/100mL) | High (~47.3 g/100mL) | Low (~9.6 g/100mL) |

Mechanistic Insight: The Ortho & Para Effects

-

Acidity (The Ortho Effect): 2-nitrobenzoic acid is significantly more acidic (lower pKa) than its isomers. The bulky nitro group at the ortho position exerts steric strain that twists the carboxyl group out of the benzene plane. This decoupling reduces resonance destabilization of the molecule while maintaining the strong electron-withdrawing inductive effect of the nitro group, stabilizing the carboxylate anion.

-

Lattice Energy (The Para Effect): 4-nitrobenzoic acid exhibits a drastically higher melting point and enthalpy of fusion. Its centrosymmetric structure allows for compact linear packing and extensive intermolecular hydrogen bonding networks (carboxylic acid dimers) that are sterically hindered in the ortho isomer.

Experimental Protocols: Phase Transition & Solubility

To generate reproducible thermodynamic data, researchers must control environmental variables strictly. The following protocols are designed to be self-validating.

Protocol A: Differential Scanning Calorimetry (DSC) for

Objective: Determine the onset melting temperature and enthalpy of fusion with <2% error.

Methodology:

-

Sample Prep: Weigh 3–5 mg of dried sample into a Tzero aluminum pan. Hermetically seal to prevent sublimation (critical for nitro-derivatives).

-

Purge Gas: Nitrogen at 50 mL/min to prevent oxidative degradation.

-

Thermal Cycle:

-

Equilibrate at 25°C.

-

Ramp at 5°C/min or 10°C/min to 260°C. (Note: Slow ramp rates improve resolution of polymorphic transitions).

-

-

Validation: The baseline must be flat. An endothermic peak represents melting. Integration of this peak (Area under curve) yields

.

Protocol B: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: Measure thermodynamic solubility (

Workflow Logic: The following diagram illustrates the critical decision points in the solubility workflow to ensure saturation equilibrium is genuinely reached.

Caption: Self-validating Shake-Flask workflow. The "Check Saturation" step is critical to prevent underestimation of solubility.

Step-by-Step Procedure:

-

Preparation: Add excess solid (approx. 2x estimated solubility) to the solvent in a borosilicate vial.

-

Agitation: Place in an orbital shaker incubator controlled to ±0.1°C. Shake for 24–72 hours.

-

Verification: Visually confirm solid remains. If clear, add more solid and restart.

-

Sampling: Filter supernatant using a pre-heated syringe filter (to prevent precipitation during filtration).

-

Quantification:

-

Gravimetric: Evaporate solvent from a known volume and weigh the residue.[1]

-

HPLC: Dilute aliquot and analyze against a standard curve (UV detection at

~260-270 nm).

-

Solution Thermodynamics: The van't Hoff Analysis[2]

To understand the energy landscape of dissolution, researchers must move beyond single-point solubility data. By measuring solubility at multiple temperatures (e.g., 298K, 303K, 310K), one can derive the Enthalpy of Solution (

The van't Hoff Equation:

Where:

Interpretation:

-

A plot of

vs. -

Slope:

. (Positive slope indicates exothermic dissolution; negative slope indicates endothermic). -

Intercept:

.

For nitrobenzoic acids, dissolution in polar solvents (methanol, ethanol) is typically endothermic (

Pharmaceutical Applications: Co-Crystal Engineering

Nitrobenzoic acids are premier "co-formers" in drug development. They are used to create co-crystals with basic APIs (Active Pharmaceutical Ingredients) to improve solubility without altering the pharmacological activity.[6]

The Rule

The formation of a salt versus a co-crystal is largely predicted by the difference in pKa between the acid (co-former) and the base (API).

- : Salt formation is likely (Proton transfer occurs).

- : Co-crystal formation is likely (No proton transfer).

- : The "Grey Zone" – continuum of salt/co-crystal hybrids.

Because 2-nitrobenzoic acid (

Caption: Decision matrix for selecting nitrobenzoic acid derivatives as co-formers based on pKa differentials.

References

-

BenchChem. (2025).[1][7][8] A Comparative Analysis of Nitrobenzoic Acid Isomer Acidity. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). Benzoic acid, 4-nitro-: Enthalpy of Fusion Data. NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link]

-

Zhang, Y., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives in seven pure solvents. Journal of Chemical Research. Retrieved from

-

PubChem. (2025).[9] 4-Nitrobenzoic Acid Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Veranova. (2023). Understanding the Formation of Cocrystals in the Pharmaceutical Industry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemcess.com [chemcess.com]

- 5. Benzoic acid, 4-nitro- [webbook.nist.gov]

- 6. scispace.com [scispace.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 2,3-Dichloro-5-nitrobenzoic Acid in Pharmaceutical Synthesis

[1]

Executive Summary

2,3-Dichloro-5-nitrobenzoic acid (CAS 13300-61-3 ) is a high-value aromatic scaffold utilized in the development of metabolic modulators (specifically PPAR

This guide provides a comprehensive technical analysis of its synthesis, reactivity profile, and downstream applications, designed for process chemists and medicinal scientists.

Chemical Profile & Reactivity Analysis

Identity and Properties

| Parameter | Specification |

| IUPAC Name | 2,3-Dichloro-5-nitrobenzoic acid |

| CAS Number | 13300-61-3 |

| Molecular Formula | C |

| Molecular Weight | 236.01 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Melting Point | 164–166 °C (Typical) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

Structural Reactivity Analysis

The 2,3-dichloro-5-nitrobenzoic acid molecule exhibits three distinct zones of reactivity, making it a versatile intermediate:

-

C-1 Carboxylic Acid: Standard handle for esterification or amide coupling.[1]

-

C-5 Nitro Group: A precursor to the amine (via reduction), essential for generating aniline derivatives for further functionalization.

-

C-2 Chlorine Atom (The "Hot Spot"): The chlorine at position 2 is electronically activated for Nucleophilic Aromatic Substitution (S

Ar). It is ortho to the electron-withdrawing carboxylic acid and para to the electron-withdrawing nitro group.[1] This makes it significantly more labile than the C-3 chlorine, allowing for regioselective displacement by amines or alkoxides.[1]

Upstream Synthesis: Preparation Protocol

The industrial standard for synthesizing 2,3-dichloro-5-nitrobenzoic acid is the regioselective nitration of 2,3-dichlorobenzoic acid.[1] The presence of two chlorine atoms directs the incoming nitro group to the meta position relative to the carboxyl group (position 5), which is sterically accessible and electronically favored.

Validated Experimental Protocol

Note: This protocol is adapted from standard nitration procedures for deactivated benzoic acids.

Reagents:

-

2,3-Dichlorobenzoic acid (1.0 eq)[1]

-

Concentrated Sulfuric Acid (H

SO -

Fuming Nitric Acid (HNO

, >90%) (Nitrating agent)

Step-by-Step Methodology:

-

Dissolution: Charge a glass-lined reactor with H

SO -

Nitration: Prepare a mixed acid solution (HNO

/ H -

Reaction: Allow the mixture to warm to 20–25 °C and stir for 3–5 hours. Monitor by HPLC (Target: <1% starting material).

-

Quench: Pour the reaction mixture slowly onto crushed ice (10x weight of substrate) with vigorous stirring. The product will precipitate as a solid.[2]

-

Isolation: Filter the precipitate. Wash the cake with cold water until the filtrate pH is neutral.[2]

-

Purification: Recrystallize from an Ethanol/Water (80:20) mixture to remove trace isomers (e.g., 6-nitro isomer).[1][3] Dry under vacuum at 50 °C.

Synthesis Workflow Diagram

Figure 1: Process flow for the regioselective nitration of 2,3-dichlorobenzoic acid.

Pharmaceutical Applications & Downstream Chemistry[1][4]

The 2,3-dichloro-5-nitrobenzoic acid scaffold is a versatile precursor.[1] Its primary utility lies in its conversion to 3-amino-2,3-dichlorobenzoic acid , a key intermediate for amide-based drugs.[1]

Key Therapeutic Areas[1]

-

PPAR

Modulators: Derivatives of this scaffold have been identified in patent literature (e.g., NZ530833A) as ligands for Peroxisome Proliferator-Activated Receptor gamma, a target for type 2 diabetes and metabolic syndrome. The 2,3-dichloro motif provides the necessary lipophilicity to occupy the hydrophobic pocket of the receptor.[1] -

Antimicrobial Agents: The nitro-benzoic acid core is often explored for antibacterial efficacy, particularly against resistant Gram-positive strains.[1]

-

Uric Acid Transporter Inhibitors: Structural analogs are investigated for gout management, functioning similarly to uricosuric agents.

Downstream Reaction Pathways

Researchers typically pursue two main derivatization paths:

-

Path A (Reduction): Reduction of the nitro group to an amine.[4] This is the most common route for generating API intermediates.

-

Path B (S

Ar Displacement): Selective displacement of the C-2 Chlorine.[1]

Validated Reduction Protocol (Path A)

-

Reagents: H

(gas), 10% Pd/C, Methanol. -

Conditions: 3 atm H

, Room Temperature, 4 hours. -

Outcome: Quantitative conversion to 3-amino-2,3-dichlorobenzoic acid .

-

Note: Iron/HCl (Béchamp reduction) is a viable alternative for cost-sensitive, large-scale batches where heavy metal removal is a concern.[1]

Reaction Tree Diagram[1]

Figure 2: Divergent synthesis pathways from the core intermediate.[1]

Quality Control & Safety

Impurity Profiling

When sourcing or synthesizing this intermediate, three specific impurities must be monitored:

-

2,3-Dichlorobenzoic acid: Unreacted starting material. (Limit: <0.5%)

-

2,3-Dichloro-6-nitrobenzoic acid: The ortho isomer.[1] Formed if reaction temperature exceeds 15 °C. (Limit: <0.1%)

-

Dinitro species: Result of over-nitration. (Limit: <0.1%)

Safety & Handling (HSE)

-

Explosion Hazard: Like all nitro-aromatics, the dry solid can be shock-sensitive.[1] Do not grind dry material heavily.

-

Thermal Runaway: The nitration reaction is highly exothermic. Ensure redundant cooling systems are active during the HNO

addition. -

Toxicity: Suspected irritant to eyes and respiratory system. Use full PPE (gloves, goggles, respirator).

References

-

PubChem. (2025).[1][5] 2,3-Dichloro-5-nitrobenzoic acid (Compound Summary). National Library of Medicine. [Link][1]

-

New Zealand Intellectual Property Office. (2004). Patent NZ530833A: Compounds for the modulation of PPARgamma. [Link][1]

-

Google Patents. (1993).[1] US5198575A: Preparation of nitrobenzoic and anthranilic acids.

-

European Patent Office. (2008). EP1853548: Process for the preparation of benzoic acid derivatives. [Link][1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 3,4-Dichloro-5-nitrobenzaldehyde | 1806356-60-4 | Benchchem [benchchem.com]

- 5. 2,5-Dichloro-3-nitrobenzoic acid | C7H3Cl2NO4 | CID 6951 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Catalytic reduction of nitro group in 2,3-Dichloro-5-nitrobenzoic acid

Application Note & Protocol Guide | AN-2026-DCNB

Executive Summary & Core Challenge

The Objective: Conversion of 2,3-Dichloro-5-nitrobenzoic acid (DCNBA) to 5-amino-2,3-dichlorobenzoic acid (ADCBA).

The Challenge: The primary obstacle in this transformation is Chemo-selectivity . The molecule contains two aryl-chloride bonds (C-Cl) and a nitro group (

The Solution: This guide details the use of Sulfided Platinum on Carbon (Pt/C-S) catalysts. Unlike standard Palladium, sulfided Platinum sites are "poisoned" enough to inhibit the high-energy oxidative addition required to break the C-Cl bond, yet remain active enough to facilitate the reduction of the nitro group.

Mechanistic Insight & Reaction Pathways

To control the reaction, one must understand the competing pathways. The nitro reduction proceeds through nitroso and hydroxylamine intermediates. The unwanted dehalogenation competes at the catalyst surface.

Figure 1: Reaction pathway highlighting the target reduction (Green) versus the parasitic dehalogenation (Red) common with non-selective catalysts.

Experimental Protocols

Protocol A: Aqueous Alkaline Hydrogenation (Industrial Standard)

Recommended for scale-up and maximum selectivity.

Rationale: Amino-benzoic acids are zwitterionic and often poorly soluble in organic solvents. By converting the starting material to its sodium salt, we achieve water solubility. Water is a safe, non-flammable solvent that also moderates the reaction exotherm.

Materials

-

Substrate: 2,3-Dichloro-5-nitrobenzoic acid.

-

Catalyst: 5% Pt/C (Sulfided), 50% water wet. (Loading: 1-2 wt% dry basis).

-

Solvent: Deionized Water.[1]

-

Base: Sodium Hydroxide (NaOH) or Sodium Carbonate (

). -

Acid: Hydrochloric Acid (37%) for precipitation.

Step-by-Step Procedure

-

Salt Formation:

-

In a formulation vessel, charge Water (10 vol) and Substrate (1.0 eq).

-

Slowly add NaOH (1.05 eq) while stirring. Ensure pH is 7.5–8.5. The solution should become clear as the salt forms.

-

-

Catalyst Loading:

-

Charge the sulfided Pt/C catalyst (2 wt% relative to substrate mass) into the high-pressure reactor.

-

Transfer the substrate solution into the reactor under inert atmosphere (

).

-

-

Hydrogenation:

-

Purge reactor 3x with

, then 3x with -

Pressurize to 5–8 bar (70–115 psi) .

-

Heat to 50°C . Note: Do not exceed 70°C to prevent dehalogenation.

-

Stir vigorously (gas-liquid mass transfer is the rate-limiting step).

-

-

Completion:

-

Monitor

uptake. Reaction typically completes in 2–4 hours. -

Confirm via HPLC (See Section 4). Target: <0.5% Starting Material.

-

-

Workup:

-

Filter the hot reaction mixture through Celite or a sintered glass filter to remove the catalyst. (Wash cake with small amount of water).

-

Transfer filtrate to a crystallization vessel.

-

Slowly add HCl (aq) to adjust pH to 2.8–3.0 . The product will precipitate as a free acid.

-

Cool to 5°C and age for 1 hour.

-

Filter the solids, wash with cold water, and dry at 60°C under vacuum.

-

Protocol B: Solvent-Based Transfer Hydrogenation (Lab Scale)

Recommended for labs without high-pressure hydrogenation equipment.

Rationale: Uses Ammonium Formate as the hydrogen source. This method is often milder than gas-phase hydrogenation and easier to control on a gram-scale.

Materials

-

Solvent: Methanol (MeOH).[3]

-

H-Source: Ammonium Formate (

). -

Catalyst: 5% Pt/C (Sulfided).

Step-by-Step Procedure

-

Dissolve 2,3-Dichloro-5-nitrobenzoic acid (10 mmol) in MeOH (50 mL).

-

Add 5% Pt/C (sulfided) (0.5 g).

-

Add Ammonium Formate (40 mmol, 4 eq) in one portion.

-

Heat to Reflux (65°C) .

-

Monitor via TLC/HPLC every 30 mins. Reaction is usually fast (1-2 hours).

-

Workup:

-

Filter catalyst while hot.[1]

-

Concentrate the filtrate to ~10 mL.

-

Pour into crushed ice/water (100 mL) and acidify to pH 3 to precipitate the product.

-

Process Workflow & Controls

Figure 2: Operational workflow for the aqueous alkaline hydrogenation process.

Quality Control: HPLC Method

To ensure the integrity of the C-Cl bonds, use this specific reverse-phase method.

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 80% B over 20 mins |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm |

| Retention Times | ADCBA (Product) ~8.5 min; DCNBA (Start) ~12.2 min; Des-chloro Impurity ~6.5 min |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Dechlorination (>1%) | Catalyst too active or Temp too high. | 1. Switch to Sulfided Pt/C if using Pd/C.2. Reduce Temp to <45°C.3. Stop reaction immediately upon |

| Stalled Reaction | Catalyst poisoning.[4] | 1. Ensure feed pH is <9 (high pH can inhibit reduction).2. Check for sulfur/heavy metal contaminants in the starting material. |

| Low Yield | Product loss during workup. | Amino acids are amphoteric. Ensure precipitation pH is strictly 2.8–3.2 (Isoelectric point). Too acidic = soluble hydrochloride salt; Too basic = soluble sodium salt. |

References

-

Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 2003.[3] Link

- Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985.

-

BenchChem. "Application Notes and Protocols for the Catalytic Hydrogenation of 4-chloro-3-nitro-5-sulfamoylbenzoic acid." (Analogous chemistry demonstrating Pd/C limitations). Link

-

US Patent 2100242A. "Preparation of 2-chloro-5-aminobenzoic acid."[5] (Historical grounding for alkaline reduction workup). Link

-

US Patent 3275567A. "Method of preparing a sulfided platinum on carbon catalyst." (Detailed preparation of the specific catalyst required).[6] Link

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US3275567A - Method of preparing a sulfided platinum on carbon catalyst - Google Patents [patents.google.com]

Synthesis of agrochemicals using 2,3-Dichloro-5-nitrobenzoic acid precursor

Application Note: High-Fidelity Synthesis of Anthranilic Acid Scaffolds from 2,3-Dichloro-5-nitrobenzoic Acid

Executive Summary

This application note details the strategic utilization of 2,3-Dichloro-5-nitrobenzoic acid (DCNBA) as a high-value precursor in the synthesis of next-generation agrochemicals, specifically anthranilic diamide insecticides and quinazolinone fungicides .[1]

While many commercial routes utilize 2-amino-3-methylbenzoic acid (for Chlorantraniliprole) or 2-amino-5-cyanobenzoic acid (for Cyantraniliprole), the 2,3-dichloro-5-nitro- scaffold offers a unique entry point for synthesizing 3-chloro-5-amino- and 3-chloro-5-nitro- substituted anthranilic acids.[1] These motifs are critical for developing resistance-breaking ryanodine receptor modulators and novel DHODH (dihydroorotate dehydrogenase) inhibitors.[1]

This guide focuses on the regioselective nucleophilic aromatic substitution (SNAr) of the C-2 chlorine atom, a transformation governed by the synergistic electron-withdrawing effects of the ortho-carboxyl and para-nitro groups.[1]

Strategic Reaction Pathway

The core utility of DCNBA lies in its differential reactivity.[1] The C-2 chlorine is significantly more electrophilic than the C-3 chlorine due to the resonance stabilization of the Meisenheimer complex provided by the para-nitro group and the inductive effect of the ortho-carboxyl group.[1]

Key Transformations:

-

Regioselective Ammonolysis: Conversion of DCNBA to 2-amino-3-chloro-5-nitrobenzoic acid .

-

Nitro Reduction: Hydrogenation to 2,5-diamino-3-chlorobenzoic acid (a precursor for quinazolinones).[1]

-

Cyclization: Formation of the benzoxazinone intermediate for diamide coupling.[1]

Figure 1: Divergent synthesis pathway from DCNBA to major agrochemical classes.[1][2]

Critical Experimental Protocols

Protocol A: Regioselective Ammonolysis (SNAr)

Target: 2-Amino-3-chloro-5-nitrobenzoic acid (ACNBA)[1]

Rationale: Direct ammonolysis of polychlorinated benzoic acids often yields isomeric mixtures.[1] However, the nitro group at C-5 directs the nucleophile (NH₃) to C-2.[1] The use of a copper catalyst (Ullmann-type condition) lowers the activation energy, ensuring high yield and preventing decarboxylation which can occur at elevated temperatures.[1]

Reagents:

-

2,3-Dichloro-5-nitrobenzoic acid (10.0 g, 42.4 mmol)[1]

-

Ammonium Hydroxide (28% NH₃ aq., 50 mL)

-

Copper(I) Oxide (Cu₂O) (0.3 g, 2.1 mmol, 5 mol%)[1]

-

Water (20 mL)

-

Ethylene Glycol (Co-solvent, 10 mL)[1]

Procedure:

-

Charging: In a 250 mL high-pressure autoclave (Hastelloy or Stainless Steel), charge DCNBA, water, ethylene glycol, and Cu₂O.

-

Ammonia Addition: Add the aqueous ammonium hydroxide slowly. Caution: Exothermic reaction.[1]

-

Reaction: Seal the autoclave and heat to 130°C . Maintain pressure (typically 4-6 bar) and stirring (600 rpm) for 6 hours .

-

Workup:

-

Purification: Filter the solid, wash with ice-cold water (3 x 20 mL), and dry in a vacuum oven at 50°C.

Expected Yield: 8.5 g (86%) Purity: >98% (HPLC)[1]

Protocol B: Catalytic Hydrogenation of the Nitro Group

Target: 2,5-Diamino-3-chlorobenzoic acid[1]

Rationale: Selective reduction of the nitro group without dehalogenating the C-3 chlorine is challenging.[1] Standard Pd/C can cause hydrodechlorination.[1] We utilize a sulfided platinum on carbon (Pt(S)/C) or a Raney Nickel catalyst system which suppresses dehalogenation.[1]

Reagents:

-

2-Amino-3-chloro-5-nitrobenzoic acid (5.0 g, 23.1 mmol)[1]

-

Methanol (50 mL)

-

Pt(S)/C (5% Pt, sulfided, 0.25 g)[1]

-

Hydrogen gas (Balloon or 1 bar)

Procedure:

-

Dissolution: Dissolve the nitro-precursor in methanol in a hydrogenation flask.

-

Catalyst Addition: Add the Pt(S)/C catalyst under an inert nitrogen atmosphere.[1] Safety: Pyrophoric catalyst.[1]

-

Hydrogenation: Purge with H₂ three times. Stir under H₂ atmosphere at 40°C for 4 hours .

-

Filtration: Filter the catalyst through a nylon membrane (0.45 µm). Do not use paper filters as fine carbon may pass through.[1]

-

Isolation: Concentrate the filtrate in vacuo. The diamine is unstable to oxidation; store under nitrogen or use immediately for the next step (e.g., cyclization).[1]

Analytical Data & Quality Control

To ensure downstream success in agrochemical synthesis, the intermediate 2-amino-3-chloro-5-nitrobenzoic acid must meet strict specifications. Isomeric purity (absence of 3-amino-2-chloro isomer) is paramount.[1]